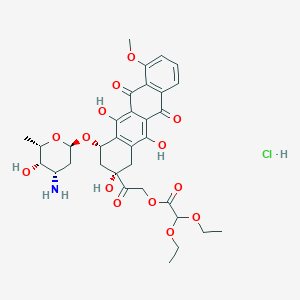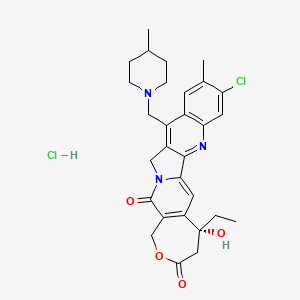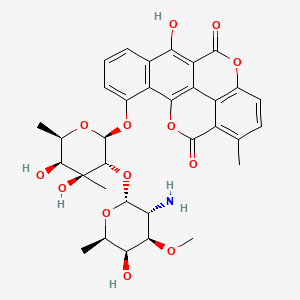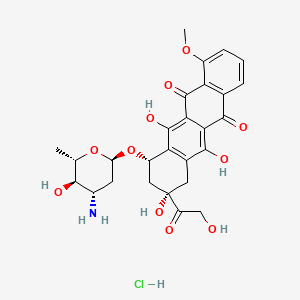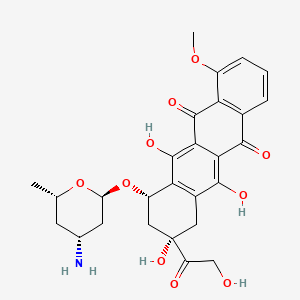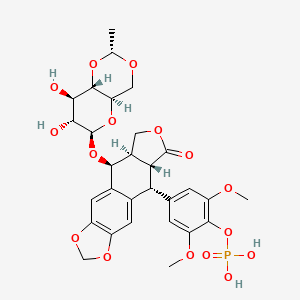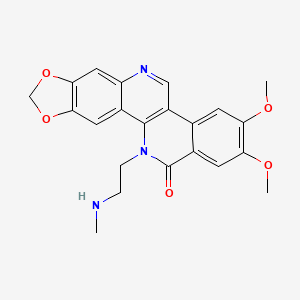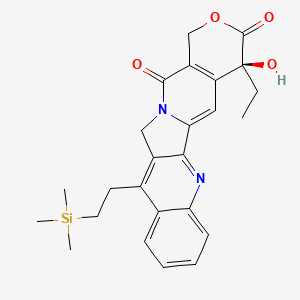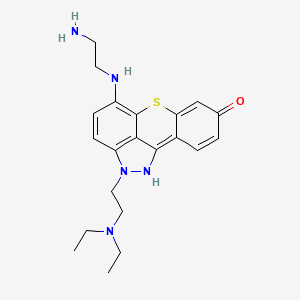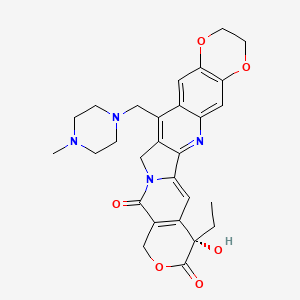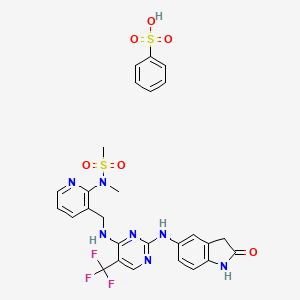
PF-562271 苯磺酸盐
概述
描述
PF-562271 Besylate is the benzenesulfonate salt of PF-562271 . It is a potent, ATP-competitive, reversible inhibitor of FAK with an IC50 of 1.5 nM . It is approximately 10-fold less potent for Pyk2 than FAK and has over 100-fold selectivity against other protein kinases, except for some CDKs .
Molecular Structure Analysis
The molecular structure of PF-562271 Besylate is C27H26F3N7O6S2 with a molecular weight of 665.66 . It is the benzenesulfonate salt of PF-562271 .Chemical Reactions Analysis
PF-562271 Besylate is a potent ATP-competitive, reversible inhibitor of FAK and Pyk2 kinase . It has an IC50 of 1.5 nM and 13 nM, respectively . It is a 30- to 120-nM (15.2 to 60.1 ng/mL) inhibitor of cdk2/E, cdk5/p35, cdk1/B, and cdk3/E in recombinant enzyme assays . PF-562271 blocks bFGF-stimulated blood vessel angiogenesis as performed in chicken chorioallantoic membrane assays .Physical And Chemical Properties Analysis
PF-562271 Besylate is the benzenesulfonate salt of PF-562271 . It has a molecular weight of 665.66 and a molecular formula of C27H26F3N7O6S2 .体内
In vivo studies of PF-562271 besylate have been conducted in mice, rats, and rabbits. In mice, PF-562271 besylate has been shown to reduce inflammation in a model of acute lung injury and to inhibit tumor growth in a model of gastric cancer. In rats, PF-562271 besylate has been shown to reduce hyperglycemia in a model of type 2 diabetes and to reduce the progression of atherosclerosis in a model of coronary artery disease. In rabbits, PF-562271 besylate has been shown to reduce inflammation in a model of rheumatoid arthritis.
体外
In vitro studies of PF-562271 besylate have been conducted in a variety of cell lines, including human umbilical vein endothelial cells, human monocytic THP-1 cells, and human peripheral blood mononuclear cells. In these cell lines, PF-562271 besylate has been shown to inhibit the proliferation of tumor cells, to reduce inflammation, and to inhibit the adhesion of leukocytes to the endothelium.
作用机制
Target of Action
PF-562271 besylate, also known as PF-00562271, is a potent, ATP-competitive, and reversible inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2) . These kinases play a vital role in many oncogenic pathways .
Mode of Action
PF-562271 besylate binds to the ATP binding site of FAK and forms hydrogen bonds with the main chain atoms in the kinase hinge region . This interaction inhibits the phosphorylation of FAK, thereby inhibiting its activity . The compound has an IC50 of 1.5 nM for FAK and 13 nM for Pyk2 .
Biochemical Pathways
The inhibition of FAK and Pyk2 by PF-562271 besylate affects several biochemical pathways. It has been shown to inhibit cell adhesion, migration, and proliferation processes through FAK and/or FAK mediated cell cycle arrest . In addition, it has been found to block bFGF-stimulated angiogenesis in chick embryo chorioallantoic membrane .
Pharmacokinetics
It is known that the compound is orally bioavailable , suggesting that it can be absorbed in the gastrointestinal tract and distributed throughout the body.
Result of Action
PF-562271 besylate has demonstrated significant anti-cancer effects. It has been shown to inhibit the migration and proliferation of high-grade serous ovarian cancer cells . Additionally, it has been found to cause G1 phase cell cycle arrest in PC3-M cells . In animal models, PF-562271 besylate has been shown to significantly reduce tumor size and invasive margins, induce apoptosis, and increase survival rates .
生物活性
PF-562271 besylate has been shown to have a variety of biological activities, including anti-inflammatory, anti-angiogenic, and anti-tumor activities. In addition, PF-562271 besylate has been shown to inhibit the proliferation of tumor cells, to reduce inflammation, and to inhibit the adhesion of leukocytes to the endothelium.
Biochemical and Physiological Effects
PF-562271 besylate has been shown to reduce the activity of several cytokines, including TNF-α, IL-1β, and IL-6. In addition, PF-562271 besylate has been shown to reduce the expression of several pro-inflammatory genes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
实验室实验的优点和局限性
The main advantage of using PF-562271 besylate in laboratory experiments is its potency and selectivity for PF-562271 besylate. In addition, PF-562271 besylate has been shown to have a variety of biological activities, including anti-inflammatory, anti-angiogenic, and anti-tumor activities. The main limitation of using PF-562271 besylate in laboratory experiments is its cost, as it is a novel drug that is currently undergoing clinical trials.
未来方向
The potential therapeutic value of PF-562271 besylate is currently being investigated in a variety of diseases, including type 2 diabetes, obesity, cancer, and autoimmune disorders. In addition, further research is needed to explore the potential of PF-562271 besylate in other diseases, such as cardiovascular disease, neurodegenerative diseases, and chronic inflammatory diseases. Furthermore, further research is needed to investigate the long-term safety and efficacy of PF-562271 besylate. Additionally, research is needed to explore the potential of PF-562271 besylate as an adjuvant therapy in combination with other drugs. Finally, further research is needed to investigate the potential of PF-562271 besylate as an adjuvant therapy in combination with other therapies, such as lifestyle interventions and dietary modifications.
科学研究应用
肿瘤学:抑制肿瘤生长
PF-562271 苯磺酸盐主要用作FAK抑制剂,FAK在许多致癌途径中起着至关重要的作用。 研究表明,它通过抑制FAK磷酸化在多种异种移植模型中使肿瘤消退 .
抗转移:防止肿瘤细胞迁移
该化合物可能抑制肿瘤细胞迁移,这对于预防转移至关重要。 这在转移是主要问题的癌症治疗中尤为重要 .
抗增殖:阻止肿瘤细胞增殖
PF-562271 苯磺酸盐也可能抑制肿瘤细胞增殖,从而减缓癌性生长的进展 .
促凋亡:诱导细胞死亡
在某些癌症模型中,例如涉及H125肺癌和PC3M-luc-C6的模型,PF-562271 苯磺酸盐已被证明可以诱导肿瘤细胞凋亡 .
血管生成抑制:阻断血管形成
该化合物阻断bFGF刺激的血管生成,这对于切断肿瘤的血液供应并防止其生长至关重要 .
细胞周期调节:影响CDK活性
研究表明,PF-562271 苯磺酸盐可以抑制细胞周期蛋白依赖性激酶(CDK),例如CDK2/E、CDK5/p35、CDK1/B和CDK3/E,这些激酶对细胞周期调节很重要 .
安全和危害
PF-562271 Besylate is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . In combustion, it may emit toxic fumes .
生化分析
Biochemical Properties
PF-562271 besylate plays a crucial role in biochemical reactions by inhibiting the activity of FAK and Pyk2. FAK and Pyk2 are non-receptor tyrosine kinases involved in various cellular processes, including cell adhesion, migration, proliferation, and survival. PF-562271 besylate binds to the ATP-binding site of these kinases, preventing their phosphorylation and subsequent activation. This inhibition disrupts downstream signaling pathways, leading to reduced cell migration and invasion .
Cellular Effects
PF-562271 besylate exerts significant effects on various cell types and cellular processes. In high-grade serous ovarian cancer cells, PF-562271 besylate inhibits cell adhesion, migration, and proliferation by reducing p-FAK expression and decreasing focal adhesion surface area. Additionally, it induces cell senescence through G1 phase cell cycle arrest mediated by DNA replication inhibition . In glioblastoma cells, PF-562271 besylate enhances the effect of temozolomide, leading to reduced cell viability, invasion, and increased apoptosis .
Molecular Mechanism
At the molecular level, PF-562271 besylate inhibits FAK and Pyk2 by binding to their ATP-binding sites, forming hydrogen bonds with the kinase hinge region. This binding prevents the phosphorylation of FAK and Pyk2, thereby inhibiting their kinase activity. The inhibition of FAK and Pyk2 disrupts downstream signaling pathways, including the AKT/mTOR pathway, leading to reduced cell proliferation and migration .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of PF-562271 besylate have been observed to be both time and dose-dependent. In glioblastoma-bearing mice, PF-562271 besylate inhibits FAK phosphorylation in a time-dependent manner, with significant inhibition observed at 6 hours post-treatment . Long-term studies have shown that PF-562271 besylate can effectively inhibit tumor growth and induce apoptosis in various cancer models .
Dosage Effects in Animal Models
The effects of PF-562271 besylate vary with different dosages in animal models. In glioblastoma models, a dose of 50 mg/kg administered orally once daily significantly reduces tumor size and invasive margins, increases apoptosis, and improves survival rates . In other cancer models, doses ranging from 25 to 50 mg/kg have been shown to inhibit tumor growth without causing significant toxicity .
Metabolic Pathways
PF-562271 besylate is involved in metabolic pathways that regulate cell proliferation and survival. By inhibiting FAK and Pyk2, PF-562271 besylate disrupts the AKT/mTOR pathway, leading to reduced cell growth and increased apoptosis. This compound also affects the phosphorylation of various downstream targets, further modulating cellular metabolism and signaling .
Transport and Distribution
PF-562271 besylate is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It binds to the ATP-binding sites of FAK and Pyk2, localizing primarily to the cytoplasm where these kinases are active. The compound’s distribution is influenced by its solubility and binding affinity to cellular proteins .
Subcellular Localization
PF-562271 besylate primarily localizes to the cytoplasm, where it exerts its inhibitory effects on FAK and Pyk2. The compound’s localization is facilitated by its ability to bind to the ATP-binding sites of these kinases, preventing their activation and subsequent signaling. This subcellular localization is crucial for its effectiveness in inhibiting cell migration and proliferation .
属性
IUPAC Name |
benzenesulfonic acid;N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N7O3S.C6H6O3S/c1-31(35(2,33)34)19-12(4-3-7-25-19)10-26-18-15(21(22,23)24)11-27-20(30-18)28-14-5-6-16-13(8-14)9-17(32)29-16;7-10(8,9)6-4-2-1-3-5-6/h3-8,11H,9-10H2,1-2H3,(H,29,32)(H2,26,27,28,30);1-5H,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLWTLXTOVZFAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=CC=N1)CNC2=NC(=NC=C2C(F)(F)F)NC3=CC4=C(C=C3)NC(=O)C4)S(=O)(=O)C.C1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26F3N7O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40240064 | |
| Record name | PF 562271 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40240064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
665.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
939791-38-5 | |
| Record name | Methanesulfonamide, N-[3-[[[2-[(2,3-dihydro-2-oxo-1H-indol-5-yl)amino]-5-(trifluoromethyl)-4-pyrimidinyl]amino]methyl]-2-pyridinyl]-N-methyl-, benzenesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=939791-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PF 562271 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0939791385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF 562271 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40240064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PF-562271 BESILATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FK2M84H8UI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



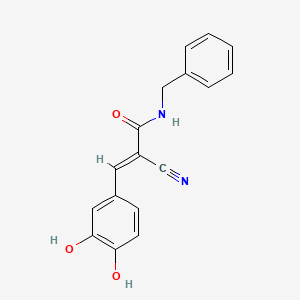
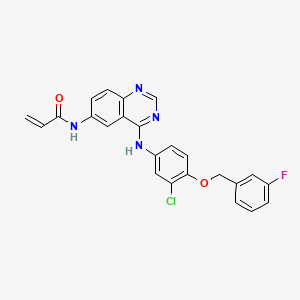
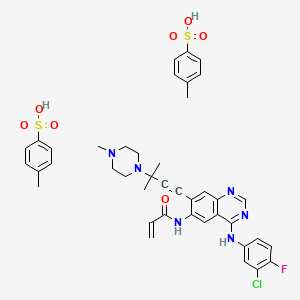
![(3R,4R)-4-Amino-1-[[4-[(3-methoxyphenyl)amino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol](/img/structure/B1684447.png)
